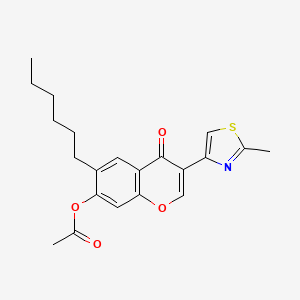
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a hexyl chain, and an acetoxychromanone moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions, often using hexyl halides in the presence of a base.
Formation of the Chromanone Moiety: The chromanone structure is synthesized separately and then acetylated to form the acetoxychromanone.
Coupling Reactions: The final step involves coupling the thiazole and chromanone moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone can be compared with other similar compounds, such as:
3-(2-Methyl-4-thiazolyl)ethynylpyridine (MTEP): A selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another mGluR5 antagonist with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
80761-87-1 |
|---|---|
分子式 |
C21H23NO4S |
分子量 |
385.5 g/mol |
IUPAC名 |
[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23NO4S/c1-4-5-6-7-8-15-9-16-20(10-19(15)26-14(3)23)25-11-17(21(16)24)18-12-27-13(2)22-18/h9-12H,4-8H2,1-3H3 |
InChIキー |
GDFSQAOVDMJYCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CSC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


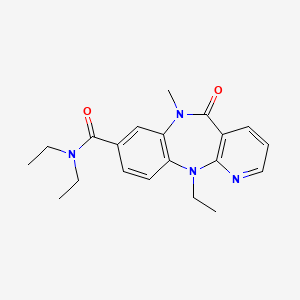
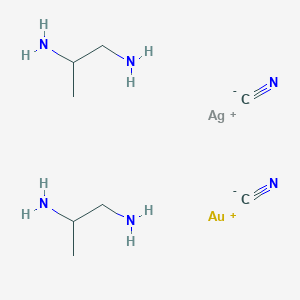
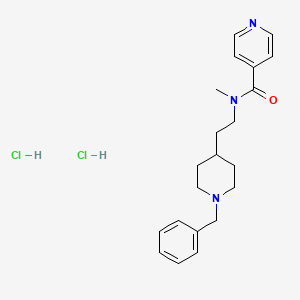

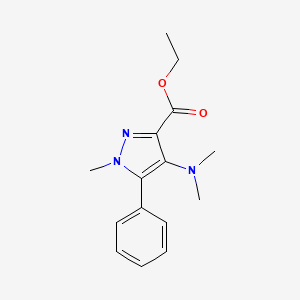

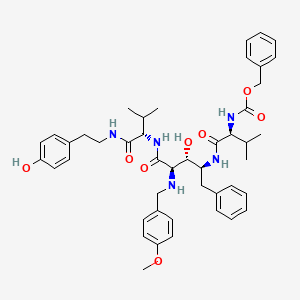
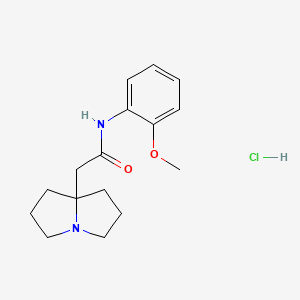

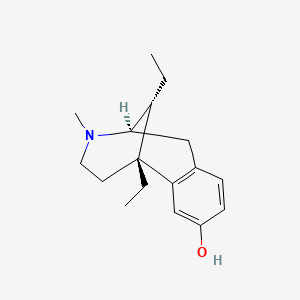

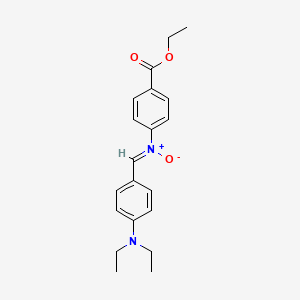

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
